Physicochemical Profiling and Mechanistic Insights of 3-Fluoro-4-((methylamino)methyl)phenylboronic Acid
Physicochemical Profiling and Mechanistic Insights of 3-Fluoro-4-((methylamino)methyl)phenylboronic Acid
Executive Summary
In the landscape of molecular recognition and targeted drug design, functionalized phenylboronic acids serve as critical pharmacophores and synthetic building blocks. 3-Fluoro-4-((methylamino)methyl)phenylboronic acid (CAS: 1704064-02-7) is a highly specialized derivative characterized by its unique para-aminomethyl and meta-fluoro substitution pattern relative to the boronic acid moiety[1].
Unlike traditional Wulff-type sensors (ortho-aminomethylphenylboronic acids) that rely on complex intramolecular boron-nitrogen (B-N) coordination[2], this compound modulates its Lewis acidity purely through through-space and through-bond inductive effects. This whitepaper provides an in-depth technical analysis of its physicochemical properties, acid-base speciation, and self-validating experimental workflows for researchers utilizing this compound in cross-coupling synthesis and diol-binding applications.
Molecular Architecture and Physicochemical Profile
The structural framework of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid dictates its behavior in aqueous media and organic synthesis. The electron-withdrawing fluorine atom at the meta position (C3) and the protonatable secondary amine at the para position (C4) synergistically lower the pKa of the C1-boronic acid group[3].
Quantitative Data Summary
| Property | Value |
| Chemical Name | 3-Fluoro-4-((methylamino)methyl)phenylboronic acid |
| CAS Registry Number | 1704064-02-7[4] |
| Molecular Formula | C8H11BFNO2[1] |
| Molecular Weight | 182.99 g/mol [1] |
| SMILES String | OB(C1=CC=C(CNC)C(F)=C1)O[3] |
| Predicted pKa (Boronic Acid) | 7.50 ± 0.18[5] |
| Predicted pKa (Secondary Amine) | ~9.50 – 10.00 |
| Isoelectric Point (pI) | ~8.50 |
Table 1: Fundamental physicochemical and structural properties.
Acid-Base Equilibria: The Inductive pKa Switch
A critical parameter for any boronic acid in biological applications is its pKa. Unsubstituted phenylboronic acid has a pKa of ~8.8, rendering it mostly neutral and inactive toward diol binding at physiological pH (7.4).
As detailed in authoritative literature on [6], researchers historically utilized ortho-aminomethyl groups to lower the pKa via a debated intramolecular B-N bond[7]. However, in 3-Fluoro-4-((methylamino)methyl)phenylboronic acid, the amine is para to the boronic acid, making intramolecular B-N coordination sterically impossible.
The Causality of the pKa Shift: Instead, at pH 7.4, the secondary amine is protonated (ammonium cation, pKa ~9.5). This cationic center exerts a powerful inductive electron-withdrawing effect (-I effect) across the pi-system. Coupled with the -I effect of the meta-fluorine, the electron density at the boron atom is severely depleted. This enhances its Lewis acidity, dropping the boronic acid pKa to approximately 7.50[5]. Consequently, at physiological pH, the molecule exists predominantly as a highly reactive zwitterion (anionic boronate, cationic ammonium).
pH-dependent speciation and acid-base equilibria of the target boronic acid.
Speciation vs. pH
| pH Range | Dominant Species | Net Charge | Boronic State | Amine State |
| < 7.5 | Cationic | +1 | Neutral -B(OH)2 | Protonated -NH2+CH3 |
| 7.5 - 9.5 | Zwitterionic | 0 | Anionic -B(OH)3- | Protonated -NH2+CH3 |
| > 9.5 | Anionic | -1 | Anionic -B(OH)3- | Neutral -NHCH3 |
Table 2: Charge distribution and speciation across varying pH environments.
Experimental Methodology: pKa and Diol-Binding Validation
To utilize this compound effectively, its thermodynamic properties must be empirically validated. The following self-validating protocols ensure data integrity.
Protocol A: Potentiometric Titration for pKa Determination
This protocol isolates the overlapping pKa values of the boronic acid and the secondary amine.
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Calibration: Standardize a high-precision pH electrode using fresh pH 4.00, 7.00, and 10.00 buffers.
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Sample Preparation: Dissolve 0.1 mmol of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid in 50 mL of 0.1 M KCl. Causality: The 0.1 M KCl background maintains a constant ionic strength, preventing activity coefficient fluctuations during the titration.
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Acidification: Add 0.1 M HCl dropwise until the solution reaches pH 2.0. This ensures the molecule is 100% in its cationic form.
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Titration: Under a continuous N2 purge (to prevent CO2 absorption which forms carbonic acid and skews the data), titrate with standardized 0.05 M NaOH. Record the pH after every 0.1 mL addition until pH 11.5 is reached.
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Data Analysis: Plot a Gran plot or the first derivative (dpH/dV) against the volume of NaOH. The two distinct equivalence points will validate the pKa1 (~7.5) and pKa2 (~9.5).
Protocol B: Alizarin Red S (ARS) Competitive Displacement Assay
Because this compound lacks an appended fluorophore, diol-binding affinity (Ka) is measured using an indicator displacement assay ()[7].
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Buffer Preparation: Prepare a 0.1 M HEPES buffer adjusted to pH 7.4.
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Complex Formation: Mix 10 μM ARS dye with 100 μM of the boronic acid. Incubate for 30 minutes. Causality: ARS binds to the boronic acid, causing a measurable shift in fluorescence (Ex: 468 nm / Em: 572 nm) and absorbance.
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Diol Titration: Add increasing aliquots of the target diol (e.g., glucose, fructose) from 0 to 50 mM.
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Equilibration: Incubate for 15 minutes after each addition. The diol competitively displaces the ARS dye, quenching the fluorescence signal.
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Quantification: Fit the emission decay curve to the Benesi-Hildebrand equation to extract the binding constant (Ka).
Workflow of the ARS competitive displacement assay for diol-binding quantification.
Synthetic Applications: Suzuki-Miyaura Cross-Coupling
Utilizing 3-Fluoro-4-((methylamino)methyl)phenylboronic acid as a building block in Suzuki-Miyaura reactions presents a specific challenge: the secondary amine can coordinate to the Palladium catalyst, poisoning it.
To circumvent the need for Boc-protection, the following self-validating protocol employs a highly coordinating bidentate ligand and a biphasic solvent system.
Protocol C: Unprotected Amino-Boronic Acid Cross-Coupling
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Reagent Assembly: In a Schlenk flask, combine 1.0 eq of the target aryl halide, 1.2 eq of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid, 0.05 eq of Pd(dppf)Cl2, and 3.0 eq of Na2CO3.
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Causality: The bidentate dppf ligand binds tightly to the Pd center, outcompeting the secondary amine of the boronic acid and preventing catalyst deactivation.
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Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2O. Sparge the mixture with N2 for 15 minutes.
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Causality: The biphasic system is required because the zwitterionic boronic acid is highly water-soluble, whereas the aryl halide resides in the organic phase. Degassing prevents oxidative homocoupling of the boronic acid.
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Reaction Execution: Seal the flask and heat to 90°C for 12 hours under strong magnetic stirring to ensure phase mixing.
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Workup & Purification: Cool to room temperature. Adjust the aqueous phase to pH ~10 using 1 M NaOH to fully neutralize the secondary amine (converting it from the water-soluble ammonium to the organic-soluble free amine). Extract with Ethyl Acetate (3x). Purify via silica gel chromatography using a basic eluent system (e.g., DCM/MeOH/NH4OH) to prevent the amine from streaking on the acidic silica.
References
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Sun, X., James, T. D., & Anslyn, E. V. "The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids." Nature Chemistry, 11(9), 768-778 (2019). URL:[Link]
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Zhai, W., et al. "Disaggregation is a Mechanism for Emission Turn-On of ortho-Aminomethylphenylboronic Acid-Based Saccharide Sensors." Journal of the American Chemical Society, 139(11), 4064-4072 (2017). URL:[Link]
Sources
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- 4. evitachem.com [evitachem.com]
- 5. 3-fluoro-4-((MethylaMino)Methyl)phenylboronic acid | 1313738-12-3 [m.chemicalbook.com]
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